2-Pyrazinecarboxylic acid, 5-iodo-, ethyl ester
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Overview
Description
Preparation Methods
The synthesis of 2-Pyrazinecarboxylic acid, 5-iodo-, ethyl ester typically involves the esterification of 2-pyrazinecarboxylic acid followed by iodination. One common method is the reaction of 2-pyrazinecarboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid to form the ethyl ester. The resulting ethyl 2-pyrazinecarboxylate is then subjected to iodination using iodine and a suitable oxidizing agent .
Chemical Reactions Analysis
2-Pyrazinecarboxylic acid, 5-iodo-, ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazine N-oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Scientific Research Applications
2-Pyrazinecarboxylic acid, 5-iodo-, ethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Pyrazinecarboxylic acid, 5-iodo-, ethyl ester involves its interaction with biological targets such as enzymes and receptors. The iodine atom and the pyrazine ring play crucial roles in its binding affinity and activity. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways and nucleic acid synthesis .
Comparison with Similar Compounds
2-Pyrazinecarboxylic acid, 5-iodo-, ethyl ester can be compared with other pyrazine derivatives such as:
2-Pyrazinecarboxylic acid: Lacks the iodine atom and has different reactivity and biological activity.
2,3-Pyrazinedicarboxylic acid: Contains an additional carboxyl group, leading to different chemical properties and applications.
Phenazine derivatives: Known for their antitumor and antibiotic activities, but have a different core structure compared to pyrazine.
The uniqueness of this compound lies in its iodine substitution, which imparts distinct chemical reactivity and biological properties .
Properties
Molecular Formula |
C7H7IN2O2 |
---|---|
Molecular Weight |
278.05 g/mol |
IUPAC Name |
ethyl 5-iodopyrazine-2-carboxylate |
InChI |
InChI=1S/C7H7IN2O2/c1-2-12-7(11)5-3-10-6(8)4-9-5/h3-4H,2H2,1H3 |
InChI Key |
KKURWQGMCUXZRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=N1)I |
Origin of Product |
United States |
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